1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea
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Overview
Description
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiophenyl group, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea typically involves the following steps:
Formation of the Methoxyphenyl Isocyanate: This can be achieved by reacting 2-methoxyaniline with phosgene or a phosgene substitute under controlled conditions to form 2-methoxyphenyl isocyanate.
Preparation of the Tetrahydropyran Intermediate: The tetrahydropyran ring can be synthesized through a series of reactions starting from a suitable precursor such as 2-hydroxyethyl tetrahydropyran.
Coupling Reaction: The final step involves the reaction of the methoxyphenyl isocyanate with the tetrahydropyran intermediate in the presence of a base such as triethylamine to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophenyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Strong nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenyl and thiophenyl groups can facilitate binding to specific sites, while the urea moiety can form hydrogen bonds, enhancing its interaction with the target.
Comparison with Similar Compounds
Similar Compounds
1-(2-methoxyphenyl)-3-(phenylmethyl)urea: Lacks the thiophenyl and tetrahydropyran groups.
1-(2-methoxyphenyl)-3-((4-(pyridin-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea: Contains a pyridinyl group instead of a thiophenyl group.
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)ethyl)urea: Has an ethyl linker instead of a methyl linker.
Uniqueness
1-(2-methoxyphenyl)-3-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)urea is unique due to the combination of its methoxyphenyl, thiophenyl, and tetrahydropyran groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
1-(2-methoxyphenyl)-3-[(4-thiophen-2-yloxan-4-yl)methyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-22-15-6-3-2-5-14(15)20-17(21)19-13-18(8-10-23-11-9-18)16-7-4-12-24-16/h2-7,12H,8-11,13H2,1H3,(H2,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDJFOZHCVVIUJN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)NCC2(CCOCC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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